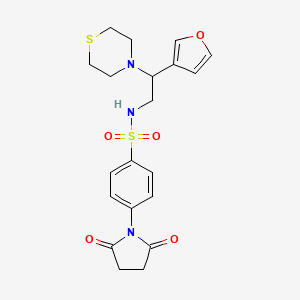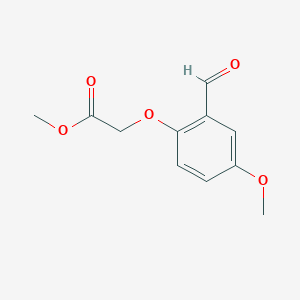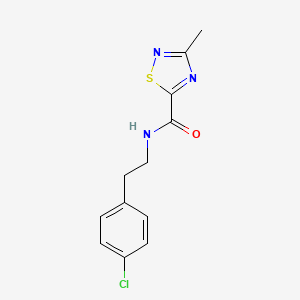![molecular formula C21H29NO3S B2506157 3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-isobutoxy-4,6-dimethylpyridine CAS No. 339276-77-6](/img/structure/B2506157.png)
3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-isobutoxy-4,6-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-isobutoxy-4,6-dimethylpyridine” is also known as "4-(tert-butyl)phenyl 2-isobutoxy-4,6-dimethyl-3-pyridinyl sulfone" . It has a molecular formula of C21H29NO3S and a molecular weight of 375.52486 .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C21H29NO3S. It contains a pyridine ring which is substituted with a tert-butylphenylsulfonyl group, an isobutoxy group, and two methyl groups . For a detailed structural analysis, techniques such as X-ray crystallography or NMR spectroscopy would be needed.Wissenschaftliche Forschungsanwendungen
1. Chemiluminescence Applications
- Study Overview : Research by Watanabe et al. (2010) discussed the base-induced decomposition of dioxetanes, which include sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds, in DMSO to produce light. This study indicates potential applications in chemiluminescence, where such compounds are used to produce light through chemical reactions (Watanabe et al., 2010).
2. Photochemical and Thermal Synthesis
- Study Overview : The work by Bonnet et al. (2003) describes the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes containing different monodentate ligands. This research suggests that compounds like 3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-isobutoxy-4,6-dimethylpyridine could be used in the synthesis of complex molecular structures (Bonnet et al., 2003).
3. Synthesis of Novel Compounds
- Study Overview : Lu et al. (2014) explored the synthesis of poly(pyridine–imide)s with tert-butyl substituents, indicating the use of similar compounds in creating new polymeric materials with specific properties, such as solubility and thermal stability (Lu et al., 2014).
4. Nucleophilic Base Synthesis
- Study Overview : Research by Balaban et al. (2004) on the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine demonstrates the potential of similar compounds in creating weak nucleophilic bases for organic syntheses (Balaban et al., 2004).
5. Application in Organic Synthesis
- Study Overview : The synthesis and utilization of enantioenriched allenylindium reagents for addition to aldehydes, as explored by Johns et al. (2003), suggest the use of such compounds in advanced organic synthesis processes (Johns et al., 2003).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-(4-tert-butylphenyl)sulfonyl-4,6-dimethyl-2-(2-methylpropoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3S/c1-14(2)13-25-20-19(15(3)12-16(4)22-20)26(23,24)18-10-8-17(9-11-18)21(5,6)7/h8-12,14H,13H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLOVATZKCOYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)OCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2506076.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2506082.png)
![3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2506084.png)

![N-[2-(dimethylamino)ethyl]-N-[(oxolan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2506086.png)

![3-(2,5-dimethylbenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506088.png)
![N-(5-(4-acetylpiperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide](/img/structure/B2506089.png)
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2506090.png)


![5-bromo-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide](/img/structure/B2506097.png)